Cas no 1795087-01-2 (N-[2-(1H-indol-3-yl)ethyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide)

N-[2-(1H-indol-3-yl)ethyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide structure
1795087-01-2 structure
Product name:N-[2-(1H-indol-3-yl)ethyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide
CAS No:1795087-01-2
MF:C23H20N6O
MW:396.44450378418
CID:5405298

N-[2-(1H-indol-3-yl)ethyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-[2-(1H-indol-3-yl)ethyl]-1-phenyl-5-pyrrol-1-yltriazole-4-carboxamide
    • N-[2-(1H-indol-3-yl)ethyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide
    • Inchi: 1S/C23H20N6O/c30-22(24-13-12-17-16-25-20-11-5-4-10-19(17)20)21-23(28-14-6-7-15-28)29(27-26-21)18-8-2-1-3-9-18/h1-11,14-16,25H,12-13H2,(H,24,30)
    • InChI Key: VEPUVNONDVSUAX-UHFFFAOYSA-N
    • SMILES: N1(C2=CC=CC=C2)C(N2C=CC=C2)=C(C(NCCC2C3=C(NC=2)C=CC=C3)=O)N=N1

N-[2-(1H-indol-3-yl)ethyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6252-5754-40mg
N-[2-(1H-indol-3-yl)ethyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide
1795087-01-2
40mg
$140.0 2023-09-09
Life Chemicals
F6252-5754-1mg
N-[2-(1H-indol-3-yl)ethyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide
1795087-01-2
1mg
$54.0 2023-09-09
Life Chemicals
F6252-5754-3mg
N-[2-(1H-indol-3-yl)ethyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide
1795087-01-2
3mg
$63.0 2023-09-09
Life Chemicals
F6252-5754-4mg
N-[2-(1H-indol-3-yl)ethyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide
1795087-01-2
4mg
$66.0 2023-09-09
Life Chemicals
F6252-5754-15mg
N-[2-(1H-indol-3-yl)ethyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide
1795087-01-2
15mg
$89.0 2023-09-09
Life Chemicals
F6252-5754-75mg
N-[2-(1H-indol-3-yl)ethyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide
1795087-01-2
75mg
$208.0 2023-09-09
Life Chemicals
F6252-5754-10μmol
N-[2-(1H-indol-3-yl)ethyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide
1795087-01-2
10μmol
$69.0 2023-09-09
Life Chemicals
F6252-5754-2mg
N-[2-(1H-indol-3-yl)ethyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide
1795087-01-2
2mg
$59.0 2023-09-09
Life Chemicals
F6252-5754-25mg
N-[2-(1H-indol-3-yl)ethyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide
1795087-01-2
25mg
$109.0 2023-09-09
Life Chemicals
F6252-5754-20μmol
N-[2-(1H-indol-3-yl)ethyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide
1795087-01-2
20μmol
$79.0 2023-09-09

Additional information on N-[2-(1H-indol-3-yl)ethyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide

Introduction to N-[2-(1H-indol-3-yl)ethyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide (CAS No. 1795087-01-2)

N-[2-(1H-indol-3-yl)ethyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 1795087-01-2, represents a unique molecular structure that combines several pharmacophoric elements, making it a promising candidate for further exploration in drug discovery and development.

The molecular framework of N-[2-(1H-indol-3-yl)ethyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is characterized by the presence of multiple heterocyclic rings, including an indole ring, a phenyl ring, and a pyrrole ring. These structural components are well-known for their biological activity and have been extensively studied for their potential therapeutic applications. The indole moiety, in particular, is frequently associated with various pharmacological effects, while the phenyl and pyrrole rings contribute to the compound's overall stability and bioavailability.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of this compound with greater accuracy. The combination of these heterocyclic rings suggests that N-[2-(1H-indol-3-yl)ethyl]-1-phenyl-5-(1H-pyrrol-1-y l)-1H-1,2,3-triazole-4-carboxamide may exhibit multiple modes of action, making it a versatile candidate for addressing complex diseases. For instance, the indole ring has been shown to interact with various biological targets, including enzymes and receptors involved in inflammation and pain signaling.

In addition to its structural complexity, this compound possesses a carboxamide functional group at the 4-position of the triazole ring. The carboxamide group is a common pharmacophore in drug design due to its ability to form hydrogen bonds with biological targets. This feature enhances the compound's binding affinity and selectivity, which are crucial factors in drug development. Furthermore, the presence of multiple nitrogen atoms in the molecule increases its potential for interaction with biological systems.

The synthesis of N-[2-(1H-indol -3 -yl)ethyl]-1 -phenyl -5 -( 1 H -pyrrol - 1 - yl ) - 1 H - 1 , 2 , 3 - triazole - 4 - carboxamide involves a multi-step process that requires precise control over reaction conditions. The synthesis typically begins with the formation of the triazole ring through a cycloaddition reaction between an azide and an alkene. Subsequent steps involve functionalization of the indole and pyrrole rings to introduce the desired substituents. The final step involves the introduction of the carboxamide group at the 4-position of the triazole ring.

One of the key challenges in synthesizing this compound is achieving high yields and purity while minimizing side reactions. Researchers have employed various strategies to optimize the synthesis process, including using protecting groups to prevent unwanted reactions and employing catalysts that enhance reaction efficiency. Advances in synthetic methodologies have also enabled the preparation of analogs of this compound with modified structures to explore their biological activity further.

The potential therapeutic applications of N-[2-( 1 H -indol -3 - yl ) ethyl ] - 1 - phenyl -5 -( 1 H -pyrrol - 1 - yl ) - 1 H - 1 , 2 , 3 - triazole -4-carboxamide are currently under investigation in several research groups. Preliminary studies suggest that this compound may have applications in treating neurological disorders due to its interaction with neurotransmitter receptors. Additionally, its structural features make it a promising candidate for developing anti-inflammatory agents.

In vitro studies have demonstrated that this compound exhibits inhibitory activity against certain enzymes involved in inflammation and pain pathways. For example, it has shown potential as an inhibitor of cyclooxygenase (COX), an enzyme that plays a key role in producing prostaglandins, which are involved in inflammation and pain signaling. Furthermore, its interaction with other enzymes such as kinases has been explored as a potential therapeutic strategy for cancer treatment.

The pharmacokinetic properties of N-[2-( 1 H-indol -3-y l)ethyl]- 1-ph enyl -5 -( 1 H-pyrrol o l)-y l)-l H-l ,23-triaz ole-lcarb oxam ide are also being studied to assess its suitability for clinical applications. These studies aim to determine how quickly the compound is absorbed into the bloodstream, how it is distributed throughout the body, how it is metabolized, and how it is excreted. Understanding these properties is essential for optimizing dosing regimens and minimizing potential side effects.

Recent research has also focused on developing novel delivery systems for this compound to enhance its bioavailability and target specificity. Nanotechnology-based delivery systems have shown promise in improving drug delivery by protecting active compounds from degradation and targeting them to specific sites within the body. Additionally, prodrugs have been explored as a means of enhancing absorption and reducing toxicity.

The future direction of research on N-[2-(l H-indol-l O-y l)ethyl]-l-ph eny l-l O-(l H-pyr rol-l O-y l))-l H-l ,23-triaz ole-lcarb oxam ide will likely involve further exploration of its biological activity through both preclinical and clinical studies. Collaborative efforts between academic researchers and pharmaceutical companies will be crucial in translating laboratory findings into tangible therapeutic benefits for patients.

In conclusion, N-[2-(l H-indol-l O-y l)ethyl]-l-ph eny l-l O-(l H-pyr rol-l O-y l))-l H-l ,23-triaz ole-lcarb oxam ide (CAS No. 1795087-o l-O ) is a promising compound with a unique molecular structure that holds significant potential for therapeutic applications. Its complex architecture combines multiple pharmacophoric elements that make it a versatile candidate for addressing various diseases. Continued research efforts will be essential in unlocking its full therapeutic potential and bringing new treatments to patients worldwide.

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